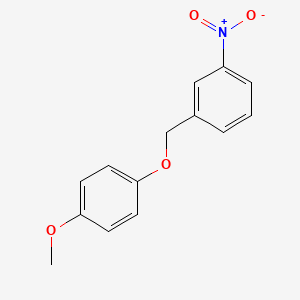
1-(4-tert-butylcyclohexyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-Butylcyclohexyl)-4-methylpiperazine is a chemical compound that features a piperazine ring substituted with a 4-tert-butylcyclohexyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylcyclohexyl)-4-methylpiperazine can be synthesized through a multi-step process involving the preparation of intermediates followed by their coupling. One common method involves the hydrogenation of 4-tert-butylcyclohexanone to obtain 4-tert-butylcyclohexanol, which is then converted to 4-tert-butylcyclohexyl chloride. This intermediate is reacted with 4-methylpiperazine under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves continuous-flow processes to ensure high yield and purity. The use of biocatalysts, such as alcohol dehydrogenases and Candida antarctica lipase, has been explored to achieve stereoselective synthesis and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(4-tert-Butylcyclohexyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine nitrogen can be alkylated or acylated using appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-(4-tert-Butylcyclohexyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(4-tert-butylcyclohexyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-tert-Butylcyclohexyl)-4-ethylpiperazine
- 1-(4-tert-Butylcyclohexyl)-4-phenylpiperazine
- 1-(4-tert-Butylcyclohexyl)-4-isopropylpiperazine
Comparison: 1-(4-tert-Butylcyclohexyl)-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-15(2,3)13-5-7-14(8-6-13)17-11-9-16(4)10-12-17/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVFJMFBYAIHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)methyl]-2-furoic acid](/img/structure/B5749887.png)
![N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine](/img/structure/B5749910.png)

![2-[3-(2-furyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5749918.png)



![1-[(4-chloro-3-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine](/img/structure/B5749930.png)
![ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5749934.png)
![3-[4-(Benzylsulfamoyl)phenyl]propanamide](/img/structure/B5749953.png)


